Cohumulone
Overview
Description
Cohumulone is one of the five alpha acid analogs found in the resin of hops (Humulus lupulus). These alpha acids, including humulone, adhumulone, prehumulone, and posthumulone, are precursors to iso-alpha acids, which are the primary contributors to the bitterness in beer . This compound is known for imparting a harsher bitterness compared to other iso-alpha acids, making it a significant compound in brewing .
Preparation Methods
Cohumulone is naturally found in hops and is extracted during the brewing process. The preparation involves the following steps:
Extraction from Hops: The alpha acids, including this compound, are extracted from the hop cones using solvents such as ethanol or carbon dioxide.
Isomerization: During the brewing process, this compound undergoes isomerization to form iso-cohumulone, which contributes to the bitterness of beer.
Industrial Production: Industrially, this compound is produced by cultivating specific hop varieties that are rich in alpha acids.
Chemical Reactions Analysis
Cohumulone undergoes several chemical reactions, including:
Scientific Research Applications
Cohumulone has several scientific research applications:
Mechanism of Action
Cohumulone exerts its effects primarily through the isomerization process during brewing. The isomerization converts this compound into iso-cohumulone, which is more soluble and contributes to the bitterness of beer . Additionally, this compound and its isomers can inhibit certain enzymes, such as aldo-keto reductase 1B10, which is involved in various metabolic pathways .
Comparison with Similar Compounds
Cohumulone is similar to other alpha acids found in hops, such as humulone, adhumulone, prehumulone, and posthumulone . this compound is unique in its ability to impart a harsher bitterness compared to its analogs . This characteristic makes it a critical compound in brewing, where the balance of bitterness is essential for the flavor profile of beer .
Similar Compounds
Humulone: Another alpha acid that contributes to the bitterness of beer but with a smoother bitterness compared to this compound.
Adhumulone: Similar to this compound but present in lower concentrations in hops.
Prehumulone and Posthumulone: These alpha acids play minor roles compared to this compound and humulone.
Properties
IUPAC Name |
3,5,6-trihydroxy-4,6-bis(3-methylbut-2-enyl)-2-(2-methylpropanoyl)cyclohexa-2,4-dien-1-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H28O5/c1-11(2)7-8-14-17(22)15(16(21)13(5)6)19(24)20(25,18(14)23)10-9-12(3)4/h7,9,13,22-23,25H,8,10H2,1-6H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DRSITEVYZGOOQG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(=O)C1=C(C(=C(C(C1=O)(CC=C(C)C)O)O)CC=C(C)C)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H28O5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20931549, DTXSID701318500 | |
Record name | 3,5,6-Trihydroxy-4,6-bis(3-methylbut-2-en-1-yl)-2-(2-methylpropanoyl)cyclohexa-2,4-dien-1-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20931549 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Cohumulone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID701318500 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
348.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
511-25-1, 142628-20-4 | |
Record name | Cohumulone | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000511251 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Cohumulone | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0142628204 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 3,5,6-Trihydroxy-4,6-bis(3-methylbut-2-en-1-yl)-2-(2-methylpropanoyl)cyclohexa-2,4-dien-1-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20931549 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Cohumulone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID701318500 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | COHUMULONE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2Y34G4NIC8 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Model | Template_relevance |
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Feasible Synthetic Routes
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